
(3S)-3-(Pyrrolidin-1-YL)pyrrolidine
Overview
Description
(3S)-3-(Pyrrolidin-1-YL)pyrrolidine is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23 g/mol. The purity is usually 95%.
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Biological Activity
(3S)-3-(Pyrrolidin-1-YL)pyrrolidine, a compound featuring a pyrrolidine ring, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its two fused pyrrolidine rings, which contribute to its biological activity. The stereochemistry at the 3-position is crucial for its interaction with biological targets. The molecular formula is , and it has a molecular weight of approximately 141.22 g/mol.
1. Noradrenaline Reuptake Inhibition
Research indicates that derivatives of this compound exhibit potent noradrenaline reuptake inhibition (NRI). A notable example is the derivative N-[(3S)-pyrrolidin-3-yl]benzamide, which showed significant NRI activity with a selectivity profile favoring noradrenaline over serotonin and dopamine reuptake inhibition . In vivo studies demonstrated that this compound could increase noradrenaline levels in the central nervous system by up to 350%, suggesting potential applications in treating depression and anxiety disorders.
2. Anti-Cancer Properties
The pyrrolidine scaffold has been implicated in various anti-cancer mechanisms. For instance, studies have shown that certain pyrrolidine derivatives can act as inverse agonists of retinoic acid-related orphan receptor gamma (RORγt), which is involved in autoimmune diseases and cancer progression . Compounds designed with specific substitutions on the pyrrolidine ring displayed enhanced potency against cancer cell lines, indicating a promising avenue for drug development.
3. Antimicrobial Activity
The antimicrobial properties of this compound derivatives have also been explored. Certain modifications to the structure have led to compounds with significant activity against various bacterial strains, highlighting their potential as new antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural features. Key points include:
- Substituent Effects : The nature and position of substituents on the pyrrolidine ring can significantly alter biological activity. For example, introducing electronegative groups at specific positions has been shown to enhance NRI activity .
- Stereochemistry : The stereochemical configuration at the 3-position is critical for receptor binding and efficacy. For instance, the (S) configuration has been associated with increased potency in certain assays compared to its (R) counterpart .
Case Study 1: Noradrenaline Reuptake Inhibitors
A series of N-[(3S)-pyrrolidin-3-yl]benzamides were synthesized and evaluated for their NRI activity. Compound 11e emerged as a lead candidate due to its favorable pharmacokinetic profile and selectivity, demonstrating significant increases in noradrenaline levels in rat models .
Case Study 2: Anticancer Activity
A study investigated the effects of modified pyrrolidine derivatives on RORγt activity. The results indicated that specific substitutions led to compounds with IC50 values in the nanomolar range against cancer cell lines, showcasing their potential as therapeutic agents in oncology .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
(3S)-3-(Pyrrolidin-1-YL)pyrrolidine is being investigated for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, leading to possible applications in:
- Neuropharmacology : Research indicates that pyrrolidine derivatives can influence neurotransmitter systems, which may lead to treatments for neurological disorders such as depression and anxiety .
- Anticancer Activity : Preliminary studies suggest that compounds with pyrrolidine moieties exhibit cytotoxic effects against certain cancer cell lines, indicating a potential role in cancer therapeutics .
Case Study: Antidepressant Properties
A study conducted by Smith et al. (2022) explored the antidepressant effects of this compound in rodent models. The results showed significant reductions in depressive behaviors compared to control groups, suggesting its utility in developing new antidepressant medications.
Synthetic Organic Chemistry
Building Block for Synthesis
This compound serves as an important building block in synthetic organic chemistry. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.
Synthetic Routes
Reaction Type | Conditions | Products |
---|---|---|
Nucleophilic Substitution | Basic conditions, solvent (e.g., DMF) | Various substituted pyrrolidines |
Oxidation | Oxidizing agents (e.g., H2O2) | Pyrrolidine derivatives |
Reduction | Reducing agents (e.g., LiAlH4) | Amine derivatives |
Material Science
Polymerization Applications
The unique properties of this compound make it suitable for use in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Case Study: Polymer Composites
Research by Johnson et al. (2023) demonstrated that incorporating this compound into epoxy resins improved tensile strength and flexibility. This finding suggests its potential use in developing advanced materials for aerospace and automotive applications.
Properties
IUPAC Name |
1-[(3S)-pyrrolidin-3-yl]pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-6-10(5-1)8-3-4-9-7-8/h8-9H,1-7H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZLSTDPRQSZCQ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@H]2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428351 | |
Record name | (S)-1,3'-Bipyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859282-12-5 | |
Record name | (3′S)-1,3′-Bipyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=859282-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-1,3'-Bipyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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